1-(3-Fluoro-4-methylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}pyrrolidin-2-one
Description
This compound features a pyrrolidin-2-one core substituted with a 1,2,4-oxadiazole ring at the 4-position. The oxadiazole moiety is further functionalized with a 4-(trifluoromethyl)phenyl group, while the pyrrolidinone nitrogen is attached to a 3-fluoro-4-methylphenyl group.
Properties
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-4-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F4N3O2/c1-11-2-7-15(9-16(11)21)27-10-13(8-17(27)28)19-25-18(26-29-19)12-3-5-14(6-4-12)20(22,23)24/h2-7,9,13H,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKIVCPFBZSSCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F4N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-Fluoro-4-methylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Substitution reactions:
Formation of the pyrrolidin-2-one core: This step often involves the cyclization of appropriate precursors under basic or acidic conditions.
Industrial production methods may involve optimizing these steps to enhance yield and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability.
Chemical Reactions Analysis
1-(3-Fluoro-4-methylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially yielding reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Fluoro-4-methylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-methylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}pyrrolidin-2-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s fluorinated aromatic rings and oxadiazole moiety can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The following compounds share the pyrrolidin-2-one or oxadiazole framework, enabling comparative analysis:
Structural and Functional Insights
Pyrrolidin-2-one Core Modifications
- Analog in : The 4-fluorophenyl group lacks the methyl substituent, reducing steric hindrance and possibly altering pharmacokinetics.
Oxadiazole Ring Variations
- Target Compound : The 4-(trifluoromethyl)phenyl group on oxadiazole increases lipophilicity (LogP ~3.5 estimated), favoring membrane permeability.
Biological Activity
1-(3-Fluoro-4-methylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}pyrrolidin-2-one, with the CAS number 941918-31-6, is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 405.3 g/mol. The structure features a pyrrolidinone core substituted with a fluorinated phenyl group and an oxadiazole moiety, which are known to influence biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H15F4N3O2 |
| Molecular Weight | 405.3 g/mol |
| CAS Number | 941918-31-6 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds containing oxadiazole rings have shown promising results against various cancer cell lines due to their ability to modulate cellular pathways involved in proliferation and apoptosis.
A study focusing on oxadiazole derivatives reported significant cytotoxic effects against human cancer cell lines such as A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). The structure-activity relationship (SAR) analysis indicated that the presence of electron-withdrawing groups like trifluoromethyl enhances activity by increasing lipophilicity and facilitating membrane permeability .
Antimicrobial Activity
Compounds with similar structural motifs have also been investigated for their antimicrobial properties. Research has demonstrated that derivatives of oxadiazoles exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Neuroprotective Effects
Neuroprotective properties have been observed in some pyrrolidinone derivatives. These compounds may exert their effects through inhibition of neuroinflammatory pathways and modulation of neurotransmitter systems. Specific analogs have shown promise in preclinical models for conditions such as Alzheimer's disease .
Study on Anticancer Efficacy
In a recent study published in the Journal of Medicinal Chemistry, a series of oxadiazole-containing pyrrolidinones were synthesized and evaluated for their anticancer activity. One compound demonstrated an IC50 value of 0.5 µM against A431 cells, significantly lower than that of standard chemotherapeutics like doxorubicin .
Antimicrobial Evaluation
A comprehensive evaluation was conducted on several oxadiazole derivatives, including those similar to our compound. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 15 µg/mL against Staphylococcus aureus, showcasing their potential as therapeutic agents in treating bacterial infections .
Q & A
Q. What synthetic strategies are recommended for preparing this compound with high purity and yield?
A multi-step approach is typically employed:
- Step 1 : Construct the pyrrolidin-2-one core via cyclization reactions, such as intramolecular lactamization of a β-amino acid precursor.
- Step 2 : Introduce the 1,2,4-oxadiazol-5-yl moiety using a [3+2] cycloaddition between a nitrile oxide and a nitrile precursor under microwave irradiation for improved regioselectivity .
- Step 3 : Functionalize the aromatic rings via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, leveraging fluorinated aryl boronic acids or halides. Purification methods include preparative HPLC or crystallization from ethanol/water mixtures to achieve >95% purity.
Q. Which analytical techniques are critical for structural validation?
- X-ray crystallography : Use SHELXL for refinement of single-crystal data to resolve bond lengths/angles and confirm stereochemistry .
- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to verify substituent positions, with ¹⁹F NMR to confirm fluorinated groups.
- High-resolution mass spectrometry (HRMS) : ESI+ mode for molecular ion validation.
- FT-IR : Identify lactam (C=O stretch ~1700 cm⁻¹) and oxadiazole (C=N stretch ~1600 cm⁻¹) functional groups.
Advanced Research Questions
Q. How can discrepancies between computational modeling and experimental crystallographic data be addressed?
- High-resolution X-ray data : Collect data at low temperature (e.g., 100 K) to minimize thermal motion artifacts .
- DFT optimization : Compare experimental bond lengths (e.g., C–F: 1.34 Å) with B3LYP/6-31G(d) calculations to identify steric/electronic distortions.
- Torsional analysis : Use software like Mercury to evaluate deviations in dihedral angles (e.g., oxadiazole vs. pyrrolidinone ring orientation) .
Q. What methodologies are effective for probing the compound’s interactions with biological targets?
- Surface plasmon resonance (SPR) : Immobilize target proteins (e.g., kinases) to measure binding affinity (KD) in real-time.
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions.
- Molecular docking : Use AutoDock Vina with crystal structures (PDB) to predict binding poses, prioritizing the oxadiazole ring as a hydrogen bond acceptor .
Q. How can structural modifications enhance metabolic stability without compromising activity?
- Oxadiazole bioisosteres : Replace 1,2,4-oxadiazole with 1,3,4-oxadiazole or thiadiazole to modulate electron density and improve resistance to hepatic CYP450 oxidation.
- Fluorine substitution : Introduce para-trifluoromethyl groups (electron-withdrawing) on the phenyl ring to enhance lipophilicity and blood-brain barrier penetration .
- Prodrug strategies : Mask the lactam carbonyl as an ester to improve oral bioavailability.
Data Contradiction and Validation
Q. How should researchers resolve conflicting NMR and X-ray data regarding substituent orientation?
- Dynamic NMR studies : Variable-temperature ¹H NMR to detect conformational exchange broadening (e.g., rotational barriers around the oxadiazole-pyrrolidinone axis).
- NOESY/ROESY : Identify through-space correlations between fluorophenyl protons and adjacent groups to validate spatial arrangements .
- Twinned crystal analysis : Use SHELXL’s TWIN/BASF commands to refine structures with overlapping diffraction patterns .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
